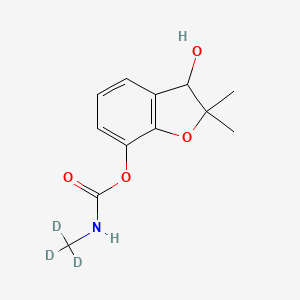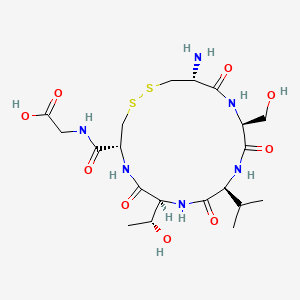
Thrombospondin (TSP-1)-derived CD36 binding motif
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thrombospondin-1 (TSP-1) is a multifunctional glycoprotein that plays a crucial role in various biological processes, including angiogenesis, wound healing, and inflammation. The CD36 binding motif derived from Thrombospondin-1 is a specific sequence within the protein that interacts with the CD36 receptor, a multiligand scavenger receptor expressed on the surface of various cell types, including platelets, endothelial cells, and mononuclear phagocytes . This interaction is known to inhibit angiogenesis and promote apoptosis in endothelial cells, making it a significant target for therapeutic interventions in diseases such as cancer and cardiovascular disorders .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of the Thrombospondin-1-derived CD36 binding motif typically involves recombinant DNA technology. The gene encoding the specific binding motif is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under optimal conditions to express the protein, which is subsequently purified using affinity chromatography techniques .
Industrial Production Methods
For large-scale production, bioreactors are employed to culture the host cells expressing the Thrombospondin-1-derived CD36 binding motif. The protein is harvested from the culture medium and purified using industrial-scale chromatography systems. The purified protein undergoes rigorous quality control tests to ensure its purity and biological activity before being formulated into therapeutic products .
化学反応の分析
Types of Reactions
The Thrombospondin-1-derived CD36 binding motif primarily undergoes protein-protein interactions rather than traditional chemical reactions. it can be involved in phosphorylation and dephosphorylation reactions when interacting with cellular signaling pathways .
Common Reagents and Conditions
The common reagents used in the study of Thrombospondin-1-derived CD36 binding motif interactions include antibodies specific to CD36, vascular endothelial growth factor receptor 2 (VEGFR2), and Src homology 2 domain-containing protein tyrosine phosphatase (SHP-1). These interactions are typically studied under physiological conditions using cell culture systems .
Major Products Formed
The major products formed from the interactions of the Thrombospondin-1-derived CD36 binding motif include the inhibition of VEGFR2 phosphorylation and the recruitment of SHP-1 to the CD36-VEGFR2 complex, leading to the suppression of angiogenic signaling pathways .
科学的研究の応用
The Thrombospondin-1-derived CD36 binding motif has a wide range of scientific research applications:
Chemistry: It is used as a model system to study protein-protein interactions and the effects of post-translational modifications on protein function
Biology: It plays a crucial role in understanding the mechanisms of angiogenesis and apoptosis in endothelial cells
Medicine: The motif is a potential therapeutic target for anti-angiogenic therapies in cancer and cardiovascular diseases
Industry: It is used in the development of diagnostic assays and therapeutic agents targeting angiogenesis-related disorders
作用機序
The Thrombospondin-1-derived CD36 binding motif exerts its effects by binding to the CD36 receptor on the surface of endothelial cells. This interaction recruits SHP-1 to the CD36-VEGFR2 complex, leading to the dephosphorylation of VEGFR2 and the inhibition of VEGF-induced angiogenic signaling . The suppression of VEGFR2 phosphorylation results in reduced endothelial cell proliferation, migration, and tube formation, ultimately promoting apoptosis .
類似化合物との比較
Similar Compounds
Thrombospondin-2 (TSP-2): Another member of the thrombospondin family that also interacts with CD36 and exhibits anti-angiogenic properties
Angiostatin: A fragment of plasminogen that inhibits angiogenesis by binding to integrins and other receptors on endothelial cells
Endostatin: A fragment of collagen XVIII that inhibits endothelial cell proliferation and angiogenesis
Uniqueness
The Thrombospondin-1-derived CD36 binding motif is unique in its ability to specifically recruit SHP-1 to the CD36-VEGFR2 complex, leading to the targeted inhibition of VEGFR2 phosphorylation and angiogenic signaling . This specific mechanism of action distinguishes it from other anti-angiogenic compounds, making it a valuable target for therapeutic interventions .
特性
分子式 |
C20H34N6O9S2 |
|---|---|
分子量 |
566.7 g/mol |
IUPAC名 |
2-[[(4R,7S,10S,13S,16R)-16-amino-7-[(1R)-1-hydroxyethyl]-13-(hydroxymethyl)-6,9,12,15-tetraoxo-10-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C20H34N6O9S2/c1-8(2)14-19(34)26-15(9(3)28)20(35)24-12(17(32)22-4-13(29)30)7-37-36-6-10(21)16(31)23-11(5-27)18(33)25-14/h8-12,14-15,27-28H,4-7,21H2,1-3H3,(H,22,32)(H,23,31)(H,24,35)(H,25,33)(H,26,34)(H,29,30)/t9-,10+,11+,12+,14+,15+/m1/s1 |
InChIキー |
BKKZTICNTWDYCN-YLHZTVIJSA-N |
異性体SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CO)N)C(=O)NCC(=O)O)O |
正規SMILES |
CC(C)C1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CO)N)C(=O)NCC(=O)O)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trisodium;4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12374547.png)

![(2P)-2-(isoquinolin-4-yl)-1-[4-(methylamino)-4-oxobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12374560.png)
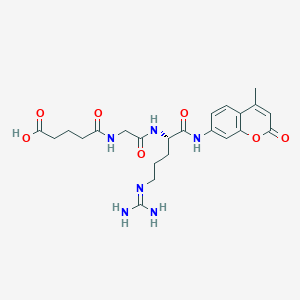
![(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-[4-methoxy-3-(3-morpholin-4-ylpropoxy)phenyl]prop-2-en-1-one](/img/structure/B12374567.png)
![(2S,4R)-1-[(2S)-2-(4-cyclopropyltriazol-1-yl)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(5S)-2-(4-methyl-1,3-thiazol-5-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]pyrrolidine-2-carboxamide](/img/structure/B12374572.png)
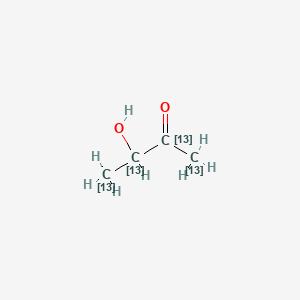
![(2S)-N-[3-(4-methoxyphenyl)propyl]-1-phenylpropan-2-amine](/img/structure/B12374584.png)
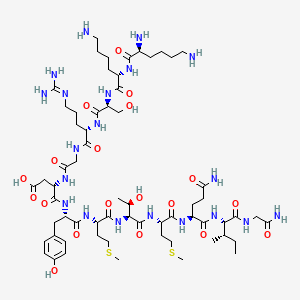
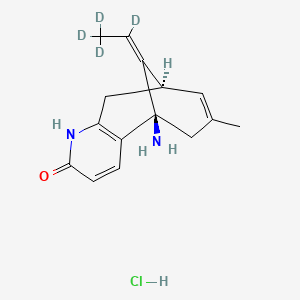
![[[4-[(2S)-3-[[3-[(2-chloroacetyl)amino]phenyl]methylamino]-2-[[2-(4-fluorophenyl)acetyl]amino]-3-oxopropyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12374601.png)
